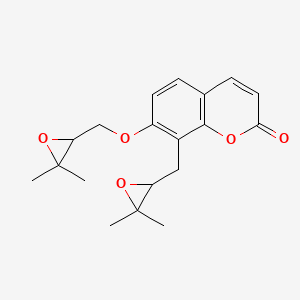
Poncimarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poncimarin is a natural product found in Citrus trifoliata with data available.
Aplicaciones Científicas De Investigación
Poncimarin exhibits several biological activities that are crucial for its application in health sciences:
- Antioxidant Activity : It has been shown to scavenge free radicals, which may help protect cells from oxidative stress .
- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation, making it a candidate for treating inflammatory diseases .
- Antimicrobial Properties : this compound has demonstrated efficacy against various pathogens, suggesting its potential use in developing antimicrobial agents .
Medicinal Applications
The therapeutic potential of this compound is notable, particularly in cancer research. Studies have indicated that this compound can induce phase II enzymes, such as glutathione S-transferase, which play a protective role against carcinogenesis. In vitro experiments showed that this compound significantly increased GST enzyme activities in liver cell lines, highlighting its chemopreventive properties .
Case Study: Chemopreventive Potential
A study on Poncirus trifoliata extracts revealed that this compound could enhance GST expression and activity, suggesting a mechanism for its protective effects against chemical-induced carcinogenesis . The findings indicate that this compound may be beneficial in cancer prevention strategies.
Ethnomedicinal Uses
In traditional medicine, Poncirus trifoliata has been used extensively for various ailments. This compound contributes to these ethnomedicinal applications, particularly in treating:
- Digestive Disorders : Its anti-inflammatory properties may alleviate conditions like gastritis and ulcers.
- Respiratory Issues : It has been traditionally used to treat respiratory complications.
- Liver Health : The compound is noted for its hepatoprotective effects, making it valuable in managing liver diseases .
Future Research Directions
Despite the promising applications of this compound, further research is necessary to fully understand its mechanisms of action and potential therapeutic uses. Future studies should focus on:
- Bioassay-Guided Isolation : Identifying specific bioactive constituents from Poncirus trifoliata.
- Pharmacokinetic Studies : Understanding how this compound is absorbed, distributed, metabolized, and excreted.
- Clinical Trials : Evaluating its safety and efficacy in human populations.
Propiedades
Número CAS |
55916-48-8 |
|---|---|
Fórmula molecular |
C19H22O5 |
Peso molecular |
330.37 |
Nombre IUPAC |
7-[(3,3-dimethyloxiran-2-yl)methoxy]-8-[(3,3-dimethyloxiran-2-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C19H22O5/c1-18(2)14(23-18)9-12-13(21-10-15-19(3,4)24-15)7-5-11-6-8-16(20)22-17(11)12/h5-8,14-15H,9-10H2,1-4H3 |
SMILES |
CC1(C(O1)CC2=C(C=CC3=C2OC(=O)C=C3)OCC4C(O4)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















